Dihydromyricetin

概要

説明

ジヒドロミリスチンは、主に植物のAmpelopsis grossedentataから得られるフラボノイド化合物です。 抗酸化、抗炎症、抗がん、神経保護効果など、さまざまな薬理学的特性で知られています 。この化合物は、近年、さまざまな分野における潜在的な治療的用途により、注目を集めています。

準備方法

合成ルートと反応条件: ジヒドロミリスチンは、いくつかの方法で合成できます。一般的なアプローチの1つは、ブドウ茶を原料として使用することです。このプロセスには、酢酸エチルを用いた還流抽出、濃縮、不純物の除去による粗抽出物の取得が含まれます。次に、活性炭を脱色およびろ過のために添加し、ろ液を結晶化させて粗結晶を得ます。 これらの結晶は、エタノールに溶解し、ろ過、結晶化、乾燥させることでさらに精製されます .

工業生産方法: ジヒドロミリスチンの工業生産には、多くの場合、Ampelopsis grossedentataなどの天然資源からの大規模抽出が関与します。 このプロセスは、高純度と高収率を実現するように最適化されており、商業的な用途に適しています .

化学反応の分析

反応の種類: ジヒドロミリスチンは、酸化、還元、置換など、さまざまな化学反応を受けます。 たとえば、ミリスチンに酸化されて、類似の特性を持つ化合物になりますが、特性が異なります .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応条件は、通常、必要な変換を確実に行うために、制御された温度とpHレベルで行われます .

主な生成物: これらの反応から生成される主な生成物には、ミリスチンと、強化されたまたは変更された生物学的活性を持つ他の誘導体が含まれます .

4. 科学研究の応用

ジヒドロミリスチンは、幅広い科学研究の用途があります。

科学的研究の応用

Neuroprotective Effects

Dihydromyricetin has demonstrated promising neuroprotective properties, particularly in the context of brain aging and neurodegenerative diseases. Research indicates that DHM can improve cognitive deficits and reduce the accumulation of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. A study highlighted that chronic treatment with DHM enhances cognitive functions and shows potential in reversing age-related cognitive decline by modulating inflammatory pathways and oxidative stress responses .

Mechanisms of Action:

- Anti-inflammatory Activity: DHM reduces pro-inflammatory cytokines such as IL-1β and TNF-α while increasing anti-inflammatory IL-10 levels .

- Oxidative Stress Reduction: It scavenges reactive oxygen species (ROS) and enhances antioxidant capacity, thereby protecting neuronal cells from oxidative damage .

Anti-inflammatory Properties

DHM exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. It has been shown to inhibit the activation of NF-kB and NLRP3 inflammasome pathways, which are critical in mediating inflammatory responses .

Clinical Implications:

- Rheumatoid Arthritis: Studies suggest that DHM can alleviate symptoms by reducing levels of inflammatory markers like TNF-α and IL-6 in animal models .

- Chronic Liver Disease: DHM has been effective in mitigating liver inflammation by downregulating pro-inflammatory cytokines in models of chronic liver injury .

Liver Health and Metabolism

This compound plays a crucial role in liver health, particularly in managing conditions like alcoholic liver disease (ALD). Recent studies have shown that DHM administration significantly improves liver function by reducing aminotransferase levels (AST/ALT) and circulating lipid levels, including LDL and triglycerides .

Mechanisms:

- Lipid Metabolism: DHM enhances lipophagy, which aids in lipid clearance from hepatocytes, thus preventing steatosis .

- Protection Against Alcoholic Damage: It has been demonstrated to reduce liver triglycerides and injury markers in chronic alcohol exposure models, suggesting its protective role against ALD .

Management of Alcohol Intoxication

One of the most notable applications of this compound is its use as an anti-alcohol intoxication agent. DHM has been shown to counteract the effects of acute alcohol intoxication by blocking GABAA receptor activity, thereby reducing sedation and other intoxication symptoms .

Research Findings:

- In animal studies, DHM administration prior to alcohol exposure significantly mitigated behavioral impairments associated with intoxication .

- Its potential as a therapeutic agent for managing alcohol withdrawal symptoms is also under investigation.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its wide-ranging health benefits. It can effectively scavenge free radicals and enhance the body's overall antioxidant defense system.

Applications:

- In various cell types, DHM has been shown to reduce oxidative stress markers while increasing total antioxidant capacity .

- This property is particularly beneficial in conditions characterized by oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Summary Table of this compound Applications

| Application Area | Key Benefits | Mechanisms Involved |

|---|---|---|

| Neuroprotection | Improves cognitive function | Reduces Aβ accumulation; anti-inflammatory effects |

| Anti-inflammatory | Alleviates symptoms of inflammatory diseases | Inhibits NF-kB; reduces cytokine levels |

| Liver Health | Enhances liver function | Improves lipid metabolism; reduces steatosis |

| Alcohol Intoxication Management | Mitigates acute alcohol effects | Blocks GABAA receptor activity |

| Antioxidant Activity | Protects against oxidative damage | Scavenges free radicals; boosts antioxidant defenses |

作用機序

ジヒドロミリスチンの作用機序には、複数の分子標的と経路が含まれます。 炎症と酸化ストレスに関与するNF-κBおよびNLRP-3経路を含む、さまざまなシグナル伝達経路を調節することによって、その効果を発揮します 。 さらに、ジヒドロミリスチンはミトコンドリア機能を強化し、オートファジーを調節し、神経保護および抗炎症特性に貢献します .

6. 類似の化合物との比較

ジヒドロミリスチンは、ミリスチン、ケルセチン、ナリンゲニンなどの他のフラボノイドと比較されることがよくあります。 これらの化合物はすべて、抗酸化および抗炎症特性を共有していますが、ジヒドロミリスチンは、その高い安定性とバイオアベイラビリティが特徴です 。 C環に二重結合を持つミリスチンとは異なり、ジヒドロミリスチンは単結合を持ち、構造的安定性を高めています .

類似の化合物:

- ミリスチン

- ケルセチン

- ナリンゲニン

類似化合物との比較

- Myricetin

- Quercetin

- Naringenin

These compounds, while similar in structure and function, differ in their specific biological activities and stability profiles .

生物活性

Dihydromyricetin (DHM), a natural flavonoid derived from the plant Hovenia dulcis, has garnered significant attention in recent years for its diverse biological activities. This article explores the compound's pharmacological effects, particularly its antioxidant, anti-inflammatory, neuroprotective, and anxiolytic properties, supported by various studies and case analyses.

Antioxidant Properties

DHM exhibits potent antioxidant activity, which is crucial for combating oxidative stress linked to numerous diseases. Research indicates that DHM significantly reduces reactive oxygen species (ROS) production and malondialdehyde (MDA) levels while enhancing the activity of superoxide dismutase (SOD) and total antioxidant capacity (T-AOC) in various cell types and animal models. For instance:

| Study | Model | Effects Observed |

|---|---|---|

| Song et al. (2017) | Ang-II induced cardiac fibroblasts | Decreased ROS and MDA; increased SOD |

| Liu et al. (2017) | LDL receptor deficient mice | Reduced ROS; increased SOD, GSH, CAT |

| Wu et al. (2016) | Mouse kidney tissues | Attenuated oxidative stress from cisplatin |

These findings underscore DHM's potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

DHM has demonstrated significant anti-inflammatory properties through various mechanisms. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the production of anti-inflammatory IL-10. For example:

- In a study by Qi et al. (2012), DHM was shown to downregulate TNF-α expression by inhibiting nuclear factor-kappa B (NF-kB), a key regulator in inflammation.

- Another study indicated that DHM reduced dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs) induced by TNF-α by repressing microRNA-21 expression .

Neuroprotective Effects

DHM's neuroprotective effects are particularly notable in the context of neurodegenerative diseases like Alzheimer's. Studies have shown that DHM can reduce memory loss and anxiety in animal models of Alzheimer's disease. For instance:

- Research conducted by Prof. Jing Liang at USC demonstrated that DHM treatment in mice with Alzheimer's resulted in decreased levels of amyloid-beta peptides, which are associated with cognitive decline .

- A 2022 study found that DHM improved cognitive function and restored astrocyte plasticity in socially isolated mice, suggesting its role in enhancing brain health under stress conditions .

Anxiolytic Properties

DHM has been identified as a potential treatment for anxiety disorders. In controlled experiments, it significantly reduced anxiety-like behaviors in socially isolated mice compared to traditional anxiolytics like diazepam:

- Mice treated with DHM exhibited increased exploratory behavior and reduced signs of anxiety during open field tests .

- The anxiolytic effects are believed to be mediated through modulation of GABAergic signaling, enhancing GABA receptor activity, which plays a critical role in anxiety regulation .

Case Studies

- Alcohol-Induced Liver Disease : A study involving C57BL/6J mice demonstrated that DHM supplementation improved liver function markers (AST/ALT) and reduced circulating lipid levels following ethanol exposure. The treatment enhanced lipid clearance and reduced inflammatory cytokines associated with alcohol-induced liver pathology .

- Social Isolation Stress : In an experiment focused on social isolation-induced anxiety, mice treated with DHM showed significant behavioral improvements compared to untreated groups, indicating its potential as an effective treatment for stress-related anxiety disorders .

特性

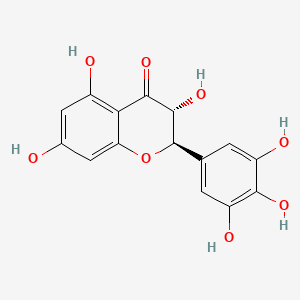

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSIXMJHKAJOD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181676 | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27200-12-0 | |

| Record name | (+)-Dihydromyricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampelopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromyricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMYRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。